N-(2-fluorobenzyl)biphenyl-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group and a fluorobenzyl moiety attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol at room temperature.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-carboxamide derivatives with amine groups.
Substitution: Various substituted biphenyl-4-carboxamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorobenzyl)biphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)biphenyl-2-carboxamide
- N-(4-chlorobenzyl)biphenyl-4-carboxamide
- N-(2-methylbenzyl)biphenyl-4-carboxamide
Uniqueness
N-(2-fluorobenzyl)biphenyl-4-carboxamide is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H16FNO |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H16FNO/c21-19-9-5-4-8-18(19)14-22-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
InChI Key |
AJCWIAUVZBRERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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